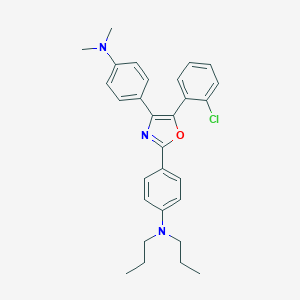
cis-2,6-Dimethylmorpholine
Descripción general
Descripción
Cis-2,6-Dimethylmorpholine is a cyclic organic compound, also known as DMCM, which belongs to the family of morpholines. It is a colorless liquid with a strong odor. DMCM has been extensively used in scientific research due to its unique chemical properties and pharmacological effects.
Mecanismo De Acción
Cis-2,6-Dimethylmorpholine binds to a specific site on the GABA-A receptor, which enhances the binding of GABA to its site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in inhibitory neurotransmission in the central nervous system. cis-2,6-Dimethylmorpholine has been found to have a high affinity for the α4β3δ GABA-A receptor subtype, which is involved in anxiety and depression.
Efectos Bioquímicos Y Fisiológicos
Cis-2,6-Dimethylmorpholine has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission in the central nervous system. This results in anxiolytic, sedative, and anticonvulsant effects. cis-2,6-Dimethylmorpholine has also been found to have muscle relaxant effects, which are thought to be due to its action on the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-2,6-Dimethylmorpholine has several advantages for lab experiments. It is a potent allosteric modulator of GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. cis-2,6-Dimethylmorpholine is also relatively easy to synthesize and has a long shelf life. However, cis-2,6-Dimethylmorpholine has several limitations. It is highly toxic and can cause respiratory depression and other adverse effects. It is also difficult to administer in vivo due to its strong odor and irritant properties.
Direcciones Futuras
There are several future directions for research on cis-2,6-Dimethylmorpholine. One area of interest is the role of cis-2,6-Dimethylmorpholine in the treatment of anxiety and depression. cis-2,6-Dimethylmorpholine has been found to have anxiolytic effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of safer and more effective GABA-A receptor modulators. cis-2,6-Dimethylmorpholine has several limitations, including its toxicity and adverse effects, and there is a need for safer alternatives. Finally, further research is needed to elucidate the mechanism of action of cis-2,6-Dimethylmorpholine and its effects on other neurotransmitter systems.
Métodos De Síntesis
Cis-2,6-Dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cis-1,2-dichloroethylene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylmorpholine with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Cis-2,6-Dimethylmorpholine has been used in various scientific research studies due to its unique pharmacological effects. It has been found to be a potent allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. cis-2,6-Dimethylmorpholine has also been used as a tool to study the role of GABA-A receptors in anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896844 | |
| Record name | (Z)-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,6-Dimethylmorpholine | |
CAS RN |
6485-55-8 | |
| Record name | cis-2,6-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylmorpholine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,6-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)



